2-{3-[(3-Chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-{3-[(3-Chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-chlorophenol with benzyl chloride to form 3-(3-chlorophenoxy)methylbenzene. This intermediate is then reacted with anthranilic acid to form the quinazoline core. The final step involves the cyclization of the intermediate with hydrazine hydrate and formic acid to form the triazoloquinazoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-Chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
2-{3-[(3-Chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal and antibacterial properties.
Quinazoline: Known for its anti-cancer and anti-inflammatory activities.
Triazoloquinazoline: A hybrid structure combining the properties of triazole and quinazoline.
Uniqueness
2-{3-[(3-Chlorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific substitution pattern and the combination of triazole and quinazoline moieties. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H15ClN4O |
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Molecular Weight |
386.8 g/mol |
IUPAC Name |
2-[3-[(3-chlorophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C22H15ClN4O/c23-17-7-4-8-18(12-17)28-13-15-5-3-6-16(11-15)21-25-22-19-9-1-2-10-20(19)24-14-27(22)26-21/h1-12,14H,13H2 |
InChI Key |
XTSUOLLCRDGCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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